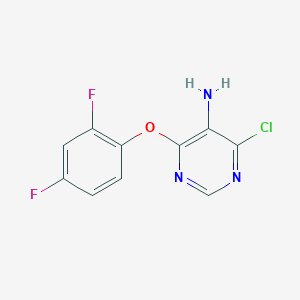

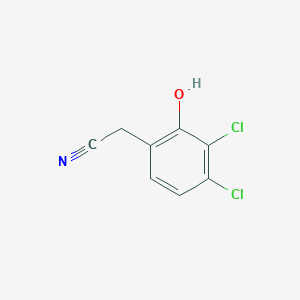

![molecular formula C10H10BrClFN B2490028 3-[(4-溴-2-氟苯基)甲亚胺]氮杂环丁烷;盐酸盐 CAS No. 2567497-88-3](/img/structure/B2490028.png)

3-[(4-溴-2-氟苯基)甲亚胺]氮杂环丁烷;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride" appears to be a complex organic compound with potential significance in medicinal chemistry, given its structural complexity and the presence of azetidine as a core element. Azetidines are a class of azaheterocycles that have been explored for various pharmaceutical applications due to their unique chemical properties.

Synthesis Analysis

The synthesis of azetidine derivatives involves several key steps including bromofluorination, reduction, and cyclization processes. A notable method for the synthesis of related azetidine compounds involves the bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine, leading to 3-hydroxymethyl-3-fluoroazetidine after reduction of the imino bond, ring closure, and removal of the protective group (Van Hende, Verniest, Deroose, Thuring, Macdonald, & De Kimpe, 2009).

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring containing nitrogen, which significantly influences their chemical behavior and reactivity. The substitution pattern on the azetidine ring, especially with halogens like bromo, fluoro, and the presence of a methylidene group, plays a crucial role in defining the compound's electronic properties and molecular geometry.

Chemical Reactions and Properties

Azetidine derivatives undergo various chemical reactions including nucleophilic substitution and ring transformation. The reactivity of 2-(2-mesyloxyethyl)azetidines, for instance, has been explored, leading to the stereoselective preparation of several azaheterocycles through reactions with different nucleophiles (Mollet, Catak, Waroquier, Van Speybroeck, D’hooghe, & De Kimpe, 2011).

科学研究应用

环脱卤代氢化和结构分析

对类似化合物的研究,例如从N-苯基-N-氯乙酰-4-氟苯乙酰胺生成2-氧代氮杂环丙烷,表明芳香环和溴取代基之间存在dπ-受体共振,表明了一个平面杂环结构。尽管这项研究并非直接针对3-[(4-溴-2-氟苯基)甲基亚氮基]杂环丙烷盐酸盐,但提供了有关密切相关化合物的结构和共振特性的见解(Abdulla, Lahiri, Crabb, & Cahill, 1971)。

抗抑郁活性

与3-[(4-溴-2-氟苯基)甲基亚氮基]杂环丙烷盐酸盐密切相关的化合物,即3-甲基-5-苯基-2-(3-氟苯基)吗啉盐酸盐,已被研究其抗抑郁活性。这表明了类似化合物可能具有抗抑郁应用(Yuan, 2012)。

合成和药物化学应用

用于制备杂环丙烷衍生物(如3-[(4-溴-2-氟苯基)甲基亚氮基]杂环丙烷盐酸盐)的合成途径在药物化学中提供了宝贵的模板。这些方法允许创造具有潜在治疗应用的各种取代杂环丙烷(Mollet et al., 2011)。

体外抗氧化活性

对由苯基脲衍生物衍生的席夫碱和杂环丙烷的研究,包括结构类似于3-[(4-溴-2-氟苯基)甲基亚氮基]杂环丙烷盐酸盐的化合物,显示出中等至显著的抗氧化效果。这突显了这类化合物在新型抗氧化剂开发中的潜力(Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017)。

抗微生物活性

已合成和表征了与所讨论化合物相似的取代苯基杂环丙烷,以评估其潜在的抗微生物性能。这表明了3-[(4-溴-2-氟苯基)甲基亚氮基]杂环丙烷盐酸盐在抗微生物研究中的可能应用(Doraswamy & Ramana, 2013)。

药物开发中的安全性和稳定性

对相关化合物(如3-溴乙炔基杂环丙烷)的研究为药物的安全性和稳定性考虑提供了见解。这项研究对于了解在临床环境中处理和储存3-[(4-溴-2-氟苯基)甲基亚氮基]杂环丙烷盐酸盐等化合物至关重要(Kohler et al., 2018)。

功能化杂环丙烷的合成

使用前体如3-溴-3-乙基杂环丙烷合成功能化杂环丙烷展示了杂环丙烷衍生物的多功能性,可以创造具有潜在药物应用的新化合物。这项研究可以指导3-[(4-溴-2-氟苯基)甲基亚氮基]杂环丙烷盐酸盐的合成和功能化(Stankovic et al., 2013)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

属性

IUPAC Name |

3-[(4-bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFN.ClH/c11-9-2-1-8(10(12)4-9)3-7-5-13-6-7;/h1-4,13H,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTUZAQWSZMDNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(C=C(C=C2)Br)F)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

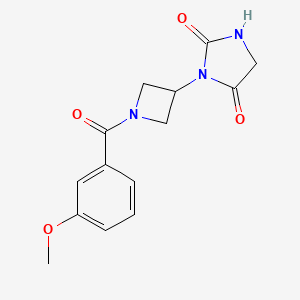

![2-(4-chlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylpropanamide](/img/structure/B2489946.png)

![N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2489947.png)

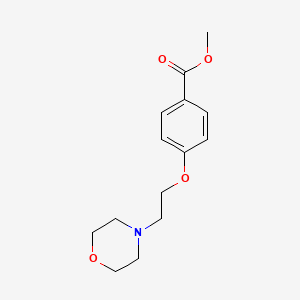

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)

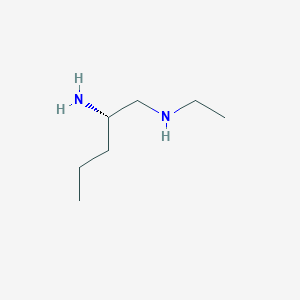

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2489953.png)

![5-((1-ethyl-1H-imidazol-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2489956.png)

![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)

![Ethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2489967.png)